molecular formula C7H6N2O2S B1365128 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 35265-81-7

7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Número de catálogo B1365128
Número CAS: 35265-81-7
Peso molecular: 182.2 g/mol
Clave InChI: XFXGDEBYBPGDLF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound, which belongs to the class of thienopyrimidinediones. It is an important intermediate in the synthesis of several biologically active molecules, such as the antifungal agent clotrimazole. 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is also known as 7-methyl-2,4-thieno[3,2-d]pyrimidinedione, 7-methyl-2,4-thieno[3,2-d]pyrimidine-2,4-dione and 7-methyl-2,4-thieno[3,2-d]pyrimidine-2,4-dione.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

  • The compound has been utilized as a precursor for the synthesis of various heterocyclic compounds. For instance, 1,3-Dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione reacts with alkylamides in liquid ammonia, leading to the formation of 7-amino derivatives. Such reactions highlight the compound's potential in creating a variety of chemical structures withsignificant biological and chemical properties (Gulevskaya, Pozharskii, Shorshnev, & Zheltushkina, 1994).

Applications in Nucleoside Synthesis

  • 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has been instrumental in the synthesis of 5′-amino- and 5′-azido-2′,5′-dideoxy nucleosides, showcasing its role in the development of nucleoside analogs and potential therapeutic agents (El‐Barbary, El‐Brollosy, Pedersen, & Nielsen, 1995).

Antimicrobial Properties

  • Derivatives of 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione have been explored for their antimicrobial properties. Research has indicated moderate activity against common pathogens like S. aureus, E. coli, and B. subtilis. This finding suggests the potential of this compound and its derivatives in the development of new antimicrobial agents (Vlasov, Severina, Borysov, Krolenko, Shynkarenko, Saidov, Vlasov, & Georgiyants, 2022).

Molecular Structure and Crystallography

  • The molecular and crystal structures of derivatives of 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione have been studied, revealing insights into their chemical bonding and interactions. For instance, studies have shown how molecules of certain derivatives are linked by hydrogen bonds and pi-pi stacking interactions, contributing to our understanding of the chemical behavior of these compounds (Trilleras, Quiroga, Cobo, Hursthouse, & Glidewell, 2009)

Propiedades

IUPAC Name

7-methyl-1H-thieno[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c1-3-2-12-5-4(3)8-7(11)9-6(5)10/h2H,1H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXGDEBYBPGDLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90438510
Record name 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

CAS RN

35265-81-7
Record name 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Methyl 3-amino-4-methylthiophene-2-carboxylate IX (100 g, 0.584 mol) and acetic acid (750 mL, 13.1 mol) were stirred for 5 min to obtain a clear solution. A solution of potassium cyanate (56.8 g, 0.70 mol) in water (120 mL) was slowly added over 20 min, and the mixture was stirred for 1.5 h. Additional potassium cyanate (56.8 g, 0.70 mol) in water (120 mL) was slowly added over 20 min and the mixture was stirred for 2 h. Water (600 mL) was added and the mixture was cooled to 10° C. and stirred for 2 h. The solid was collected by filtration and washed with cold water (250 mL). The solid was then stirred for 12 h in a solution of sodium hydroxide (79.4 g, 1.99 mol) in water (1.4 L). The pH was adjusted to 6-7 by slow addition of aqueous concentrated hydrochloric acid solution (35 wt %, 110 mL) and was then stirred for 5 min. The resulting solid was collected by filtration, washed with water (2×250 mL) and dried under reduced pressure at 50° C. for 24 h to afford 7-methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione VIII as an off-white solid (89.6 g, 84% yield). 1H NMR (500 MHz, DMSO-d6) δ 7.68 (s, 1H), 2.20 (s, 3H); LCMS (ESI pos) m/z [M+H] 183.
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
750 mL
Type
reactant
Reaction Step Two
Quantity
56.8 g
Type
reactant
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Three
Quantity
56.8 g
Type
reactant
Reaction Step Four
Name
Quantity
120 mL
Type
solvent
Reaction Step Four
Quantity
79.4 g
Type
reactant
Reaction Step Five
Name
Quantity
1.4 L
Type
solvent
Reaction Step Five
Quantity
110 mL
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

To a stirred solution of methyl-3-amino-4-methylthiophene-2-carboxylate (530 mg, 3.1 mmol) in acetic acid (15.5 mL) and water (1.6 mL) was added a solution of potassium cyanate (754 mg, 9.3 mmol) dissolved in water (2.5 mL) dropwise via syringe. The reaction was stirred at room temperature for 15 h, upon completion of the reaction; the reaction mixture was concentrated to 75% and filtered off white solid. To the solid was added 6% aqueous sodium hydroxide (16 mL) and refluxed for 2 h. After cooling to room temperature, the solution was acidified using 12N HCl to pH=6. The resultant precipitate was filtered, washed with water and dried in vacuum oven overnight to give 403 mg (71%) of the title compound as a white solid which was used without any further purification:
Quantity
530 mg
Type
reactant
Reaction Step One
Quantity
754 mg
Type
reactant
Reaction Step One
Quantity
15.5 mL
Type
solvent
Reaction Step One
Name
Quantity
1.6 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Two
Yield
71%

Synthesis routes and methods III

Procedure details

To 25.0 g (146 mmol) of methyl 3-amino-4-methylthiophene-2-carboxylate was added 43.5 g (730 mmol) of urea, and the resulting mixture was heated at 200° C. for 1.5 hours. The mixture was allowed to resume room temperature, and DMF (400 ml) was added thereto, followed by heating under reflux for one hour. After completion of the reaction, ice water was added to the reaction mixture, and crystals thus precipitated were filtered to give 23.0 g (yield: 93.7%) of the title compound.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
43.5 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Three
Yield
93.7%

Synthesis routes and methods IV

Procedure details

Trichloroacetyl isocyanate (2.0 g) was added to a solution of methyl 3-amino-4-methylthiophene-2-carboxylate (1.3 g) in acetonitrile (10 mL) and the resulting mixture was stirred for 15 minutes. The solid, which crashed out, was collected by filtration and suspended in methanol (5 mL), a solution of ammonia in methanol (7 M, 5 mL) was then added and the resulting mixture was heated at 70° C. for 15 minutes. The reaction mixture was cooled, the solid formed was collected by filtration, dried under reduced pressure to give 0.8 g of 7-methyl-1H-thieno[3,2-d]pyrimidine-2,4-dione.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 3
Reactant of Route 3
7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 4
7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 5
7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 6
7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Citations

For This Compound
4
Citations
J Deng, L Peng, G Zhang, X Lan, C Li, F Chen… - European Journal of …, 2011 - Elsevier
New dipeptidyl peptidase IV inhibitors were designed based on Alogliptin using a scaffold-hopping strategy. All of the compounds constructed on a thienopyrimidine scaffold …
Number of citations: 76 www.sciencedirect.com
T He, TC Edwards, R Majima, E Jung, J Kankanala… - Bioorganic …, 2022 - Elsevier
The terminase complex of human cytomegalovirus (HCMV) is required for viral genome packaging and cleavage. Critical to the terminase functions is a metal-dependent endonuclease …
Number of citations: 3 www.sciencedirect.com
MD Meyer, RJ Altenbach, H Bai, FZ Basha… - Journal of medicinal …, 2001 - ACS Publications
In search of a uroselective α 1A subtype selective antagonist, a novel series of 6-OMe hexahydrobenz[e]isoindoles attached to a bicyclic heterocyclic moiety via a two-carbon linker was …
Number of citations: 34 pubs.acs.org
Z Wu, Y Bai, J Jin, T Jiang, H Shen, Q Ju, Q Zhu… - European Journal of …, 2021 - Elsevier
PARP inhibitors have achieved great success in cancers with BRCA mutations, but only a small portion of patients carry BRCA mutations, which results in their narrow indication …
Number of citations: 18 www.sciencedirect.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.